molecular formula C20H21FN2O4S B2905037 N-(2-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 1797341-14-0

N-(2-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2905037
CAS No.: 1797341-14-0
M. Wt: 404.46
InChI Key: ZXITUPLAWSLBHO-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a sulfonyl group, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a cyclic structure (the piperidine ring). The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonyl groups could make it more soluble in polar solvents .

Scientific Research Applications

Metabolism and Disposition Studies

Disposition and Metabolism of SB-649868 : This study focused on a novel orexin 1 and 2 receptor antagonist, exploring its metabolism and disposition in humans. The compound, similar in complexity to the queried chemical, underwent extensive metabolism, with the majority excreted via feces, highlighting the importance of understanding the metabolic pathways of therapeutic agents (Renzulli et al., 2011).

Diagnostic and Therapeutic Applications

Sigma Receptor Scintigraphy with Piperidinyl-Benzamide : A study investigated the use of a novel iodobenzamide, aimed at visualizing primary breast tumors through sigma receptor binding, demonstrating the application of structurally complex benzamides in diagnostic imaging (Caveliers et al., 2002).

Pharmacokinetic Research

Metabolism and Disposition of Venetoclax : Research on Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, illustrates the detailed pharmacokinetic profiling necessary for therapeutic agents, including absorption, metabolism, and excretion pathways, which could be relevant for similar complex molecules (Liu et al., 2017).

Chemical Analysis and Safety Evaluation

Evaluation of [18F]DASA-23 for Non-Invasive Measurement : This study developed and evaluated a novel radiopharmaceutical for PET imaging, targeting pyruvate kinase M2 levels in glioma, showcasing the potential of complex compounds in non-invasive cancer diagnostics (Patel et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its chemical and biological properties, development of synthesis methods, and potential applications in various fields .

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c21-16-8-10-17(11-9-16)28(26,27)18-7-4-12-23(14-18)19(24)13-22-20(25)15-5-2-1-3-6-15/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXITUPLAWSLBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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